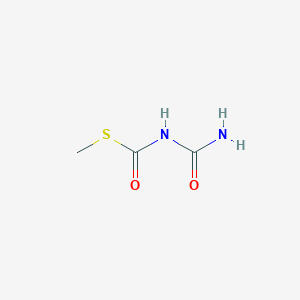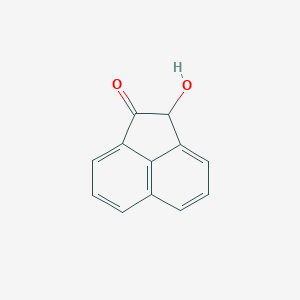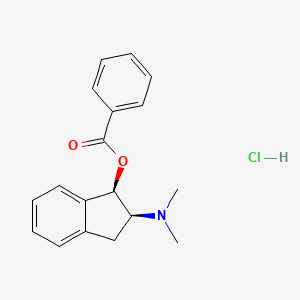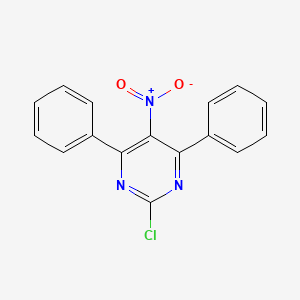
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of chlorine and nitro groups at positions 2 and 5, respectively, and phenyl groups at positions 4 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . For Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl-, a common synthetic route includes the reaction of 2-chloropyrimidine with nitrobenzene derivatives under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 2-chloropyrimidine and nitrobenzene derivatives, resulting in higher yields and fewer by-products compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group at position 5 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed for the reduction of nitro groups.
Major Products
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in DNA synthesis and repair, leading to its use in anticancer therapies . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2,4-dichloro-5-nitro-: Similar in structure but with an additional chlorine atom at position 4.
Pyrimidine, 4,6-dichloro-5-nitro-: Similar but with chlorine atoms at positions 4 and 6 instead of phenyl groups.
Uniqueness
Pyrimidine, 2-chloro-5-nitro-4,6-diphenyl- is unique due to the presence of phenyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The combination of chlorine and nitro groups also provides distinct electronic properties that can be exploited in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
37673-87-3 |
|---|---|
Molekularformel |
C16H10ClN3O2 |
Molekulargewicht |
311.72 g/mol |
IUPAC-Name |
2-chloro-5-nitro-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClN3O2/c17-16-18-13(11-7-3-1-4-8-11)15(20(21)22)14(19-16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
MGYLCZUFMMDOSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


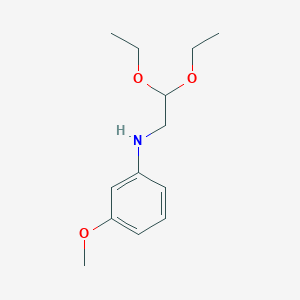
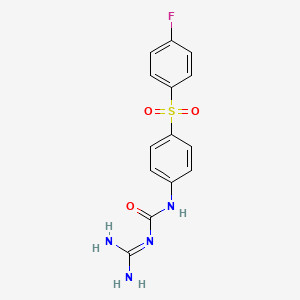
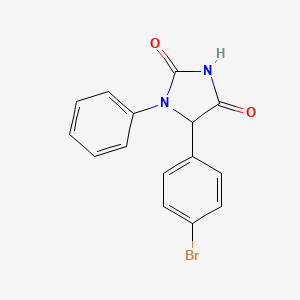

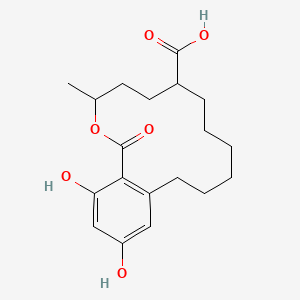
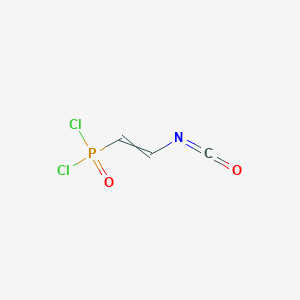
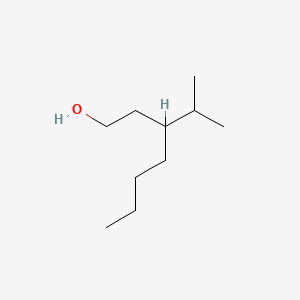
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)
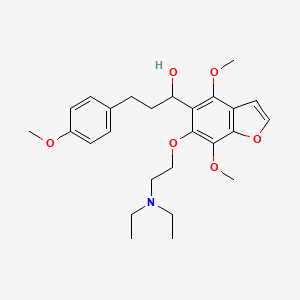
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
